3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3-Chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazinyl core. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting pyridazinyl intermediate is then subjected to chlorination and sulfonamide formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The pyridazinyl ring can be reduced to form pyridazinyl derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromic acid.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfonyl chlorides
Reduction: Pyridazinyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridazinyl ring can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide
3-Chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-21-17(22)9-8-16(19-21)12-4-2-6-14(10-12)20-25(23,24)15-7-3-5-13(18)11-15/h2-11,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFWNUVRKJQTHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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